molecular formula C11H8FNOS B13200369 2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde

2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde

Cat. No.: B13200369
M. Wt: 221.25 g/mol
InChI Key: VAXBMLNVWWWHND-UHFFFAOYSA-N
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Description

2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is a heterocyclic aromatic compound that features a thiazole ring fused with a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde typically involves the formation of the thiazole ring followed by its attachment to the benzaldehyde moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-fluorobenzaldehyde and 3-methyl-1,2-thiazole-5-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(4-methyl-1,2-thiazol-5-yl)benzaldehyde
  • 2-Fluoro-3-(3-ethyl-1,2-thiazol-5-yl)benzaldehyde
  • 2-Fluoro-3-(3-methyl-1,3-thiazol-5-yl)benzaldehyde

Uniqueness

2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde stands out due to the specific positioning of the fluorine and methyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring high specificity .

Properties

Molecular Formula

C11H8FNOS

Molecular Weight

221.25 g/mol

IUPAC Name

2-fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde

InChI

InChI=1S/C11H8FNOS/c1-7-5-10(15-13-7)9-4-2-3-8(6-14)11(9)12/h2-6H,1H3

InChI Key

VAXBMLNVWWWHND-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)C2=CC=CC(=C2F)C=O

Origin of Product

United States

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